

Elucidating the Structure of t-Boc-N-amido-PEG15-Br: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t-Boc-N-amido-PEG15-Br*

Cat. No.: B12413072

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure, synthesis, and characterization of **t-Boc-N-amido-PEG15-Br**, a heterobifunctional linker critical in the fields of bioconjugation and drug development. This molecule's unique architecture, featuring a tert-butyloxycarbonyl (t-Boc) protected amine, a 15-unit polyethylene glycol (PEG) spacer, and a terminal bromide, offers a versatile platform for the construction of complex therapeutic entities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

t-Boc-N-amido-PEG15-Br is characterized by its linear structure, with distinct functional ends separated by a hydrophilic PEG chain. The t-Boc group provides a stable protecting group for the terminal amine, which can be selectively removed under acidic conditions. The terminal bromide serves as a reactive handle for nucleophilic substitution, allowing for covalent attachment to various substrates. The PEG15 spacer enhances aqueous solubility, improves pharmacokinetic profiles of conjugated molecules, and provides a flexible linkage.

A summary of the key physicochemical properties of **t-Boc-N-amido-PEG15-Br** is presented in the table below.

Property	Value
Molecular Formula	C37H74BrNO17
Molecular Weight	884.89 g/mol
PEG Chain Length	15 ethylene glycol units
Terminal Groups	t-Boc-protected amine, Bromo
Purity	Typically >95%
Solubility	Soluble in DMSO, DMF, DCM

Synthesis and Purification

The synthesis of **t-Boc-N-amido-PEG15-Br** typically starts from a commercially available t-Boc-N-amido-PEG15-OH precursor. The terminal hydroxyl group is then converted to a bromide, often through a mesylation step followed by nucleophilic substitution with a bromide salt.

Experimental Protocol: Synthesis of t-Boc-N-amido-PEG15-Br

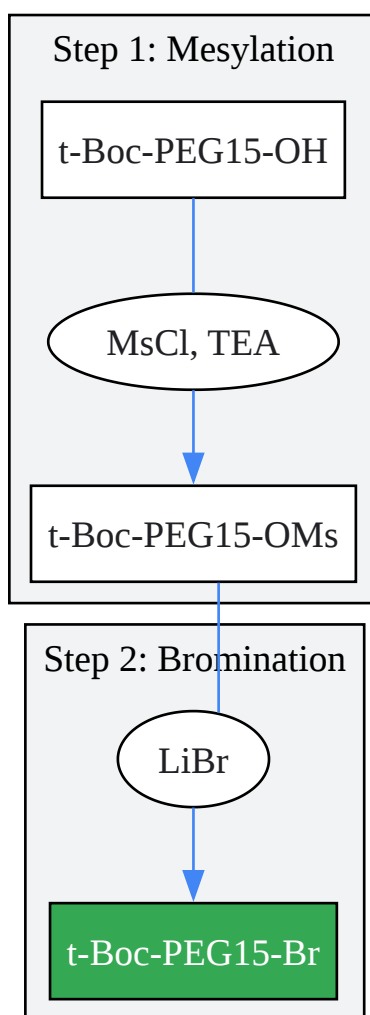
Materials:

- t-Boc-N-amido-PEG15-OH
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Lithium bromide (LiBr)
- Anhydrous Dichloromethane (DCM)
- Acetone
- Ethyl acetate (EtOAc)

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolve t-Boc-N-amido-PEG15-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (2.2 equivalents) to the stirred solution.
- Slowly add methanesulfonyl chloride (1.7 equivalents) dropwise.
- Allow the reaction to stir at room temperature for 3 hours.
- Dilute the reaction mixture with acetone and add lithium bromide (17 equivalents).
- Stir the mixture overnight at room temperature.
- Evaporate the solvents under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by silica gel column chromatography to yield the final product.



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Synthetic workflow for **t-Boc-N-amido-PEG15-Br**.

Structural Elucidation: Spectroscopic Data

The structure of **t-Boc-N-amido-PEG15-Br** is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the different protons in the molecule. The following table summarizes the expected chemical shifts for **t-Boc-N-amido-PEG15-Br** in CDCl₃.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.44	s	9H	t-Boc $-(\text{CH}_3)_3$
3.25	q	2H	$-\text{CH}_2\text{-NH-Boc}$
3.45	t	2H	$-\text{CH}_2\text{-Br}$
3.55 - 3.75	m	~58H	PEG backbone $(-\text{O-CH}_2\text{-CH}_2\text{-O-})$
5.0 (broad)	s	1H	$-\text{NH-Boc}$

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum further confirms the carbon skeleton of the molecule.

Chemical Shift (ppm)	Assignment
28.4	t-Boc $(-\text{C}(\text{CH}_3)_3)$
40.3	$-\text{CH}_2\text{-NH-Boc}$
70.0 - 71.0	PEG backbone $(-\text{O-CH}_2\text{-CH}_2\text{-O-})$
79.1	t-Boc $(-\text{C}(\text{CH}_3)_3)$
156.1	t-Boc $(-\text{C=O})$

Mass Spectrometry

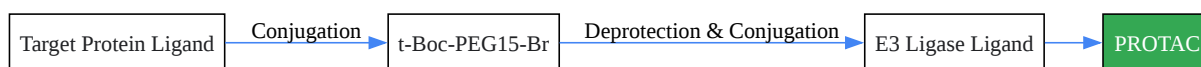
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound, confirming its elemental composition. The expected mass-to-charge ratio $([\text{M}+\text{Na}]^+)$ would be approximately 907.88 m/z.

Applications in Drug Development

t-Boc-N-amido-PEG15-Br is a key building block in the development of targeted therapeutics. Its heterobifunctional nature allows for a sequential conjugation strategy, which is particularly useful in the synthesis of PROTACs and ADCs.

PROTAC Synthesis Workflow

In PROTAC synthesis, the linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein.

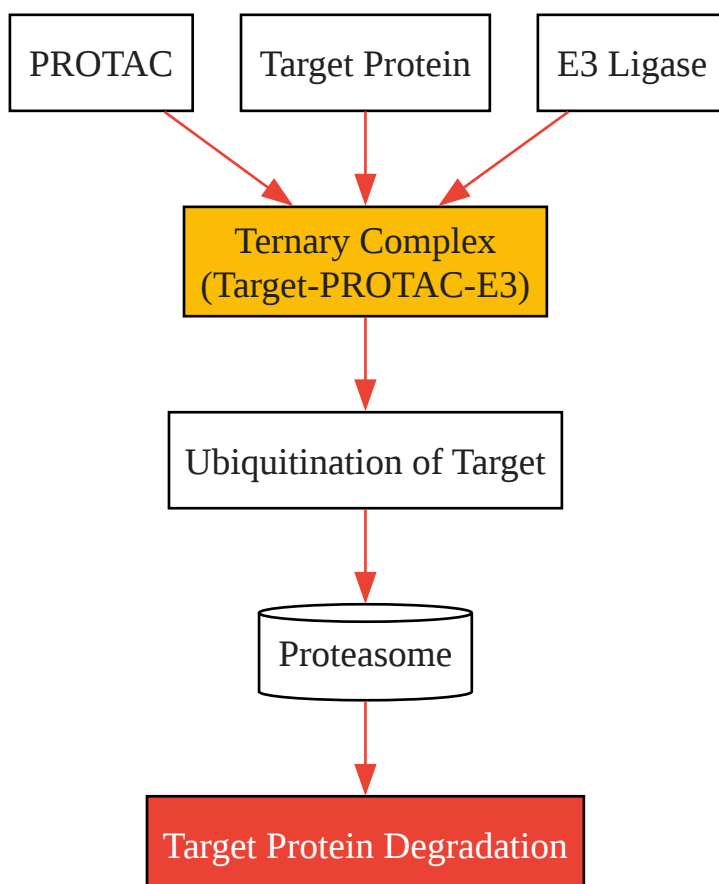


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General workflow for PROTAC synthesis.

Signaling Pathway in PROTAC Action

The resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the target's degradation via the ubiquitin-proteasome system.



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Mechanism of PROTAC-mediated protein degradation.

Conclusion

t-Boc-N-amido-PEG15-Br is a well-defined, versatile heterobifunctional linker that plays a crucial role in modern drug development. Its defined length, hydrophilicity, and orthogonal reactive ends provide medicinal chemists with a powerful tool for the rational design of targeted therapies. The experimental protocols and characterization data presented in this guide offer a comprehensive resource for researchers working with this important molecule.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com